molecular formula C3ClF5O B1587045 3-Chloro-2,2,3,3-tetrafluoropropanoyl fluoride CAS No. 5930-66-5

3-Chloro-2,2,3,3-tetrafluoropropanoyl fluoride

Cat. No. B1587045
CAS RN: 5930-66-5
M. Wt: 182.47 g/mol
InChI Key: LEUNDTZNUNGZFN-UHFFFAOYSA-N
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Description

3-Chloro-2,2,3,3-tetrafluoropropanoyl fluoride is a chemical compound that contains a total of 9 bonds: 9 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, and 1 acyl halogenide (aliphatic) .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2,2,3,3-tetrafluoropropanoyl fluoride includes 9 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, and 1 acyl halogenide (aliphatic) . Its molecular formula is C3ClF5O and has an average mass of 182.477 Da .

Scientific Research Applications

Fluorinated Compounds in Environmental and Industrial Applications

Fluorination Techniques

Organofluorine Chemistry

  • The chemistry of carbonyl fluoride, a compound closely related to 3-Chloro-2,2,3,3-tetrafluoropropanoyl fluoride, highlights the versatility of fluorinated intermediates in producing a range of organic fluorine compounds. This includes reactions with carbonyl compounds and unsaturated compounds to form gem-difluorides and perfluoroacyl fluorides, respectively (Fawcett, Tullock, & Coffman, 1962) The Chemistry of Carbonyl Fluoride. I. The Fluorination of Organic Compounds.

Electrophilic Fluorination

  • Selective fluorinations by reagents containing the OF group, such as fluoroxytrifluoromethane (CF3OF), demonstrate the potential for electrophilic fluorination in synthesizing fluorinated organic molecules. This area of research is vital for introducing fluorine atoms into organic molecules, which is relevant for the application of 3-Chloro-2,2,3,3-tetrafluoropropanoyl fluoride in synthesizing fluorinated compounds (Rozen, 1996) Selective Fluorinations by Reagents Containing the OF Group.

Safety And Hazards

3-Chloro-2,2,3,3-tetrafluoropropanoyl fluoride is classified as dangerous. It can cause severe skin burns and eye damage, and it may be corrosive to metals. Safety measures include avoiding ingestion, inhalation, or contact with skin and eyes. In case of contact, it’s recommended to wash thoroughly and seek medical attention .

properties

IUPAC Name

3-chloro-2,2,3,3-tetrafluoropropanoyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3ClF5O/c4-3(8,9)2(6,7)1(5)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUNDTZNUNGZFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)Cl)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3ClF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382119
Record name 3-chloro-2,2,3,3-tetrafluoropropanoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2,2,3,3-tetrafluoropropanoyl fluoride

CAS RN

5930-66-5
Record name 3-chloro-2,2,3,3-tetrafluoropropanoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-2,2,3,3-tetrafluoropropanoyl fluoride
Reactant of Route 2
3-Chloro-2,2,3,3-tetrafluoropropanoyl fluoride
Reactant of Route 3
3-Chloro-2,2,3,3-tetrafluoropropanoyl fluoride
Reactant of Route 4
3-Chloro-2,2,3,3-tetrafluoropropanoyl fluoride
Reactant of Route 5
Reactant of Route 5
3-Chloro-2,2,3,3-tetrafluoropropanoyl fluoride
Reactant of Route 6
3-Chloro-2,2,3,3-tetrafluoropropanoyl fluoride

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